![molecular formula C9H14N4O3 B1278170 Ala-His CAS No. 3253-17-6](/img/structure/B1278170.png)
Ala-His
Overview
Description
Ala-His is a dipeptide formed from L-alanyl and L-histidine residues . It is an antihistamine that reduces the effects of natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose. Ala-His is used to treat runny nose, sneezing, itching, and watery eyes caused by allergies, the common cold, or the flu .
Synthesis Analysis
A series of β-Ala-His analogues was synthesized with orthogonally exposed functional groups . The overall synthetic routes to access these analogues are depicted in the referenced paper .Molecular Structure Analysis
The most stable geometric structure of Ala-His tripeptide was determined with the help of quantum mechanical method, which included electronic interactions in the calculation . Then, the most efficient structure of the tripeptide in the water medium such as the human body was determined using Molecular Dynamic (MD) analysis .Physical And Chemical Properties Analysis
Ala-His has a molecular formula of C9H14N4O3, an average mass of 226.232 Da, and a mono-isotopic mass of 226.106583 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 629.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .Scientific Research Applications
Antioxidant Peptides
Ala-His is a part of antioxidant peptides, which are currently a hotspot in food science, pharmaceuticals, and cosmetics . These peptides are pivotal in different fields, including the screening, activity evaluation, mechanisms, and applications . An antioxidant peptide, WDHHAPQLR (Trp-Asp-His-His-Ala-Pro-Gln-Leu-Arg), was identified from rapeseed protein .
Alzheimer’s Disease Research
The Ala-His-His peptide is an appropriate scaffold to remove and redox silence copper ions from the Alzheimer’s-Related Aβ Peptide . This application is particularly important in the field of neuroscience, where researchers are trying to understand the molecular mechanisms underlying Alzheimer’s disease .
Food Science
In the field of food science, Ala-His is found in the nanofiltration fraction (1–4 kDa) from tuna dark muscle by-product, which showed the highest superoxide radical and reducing power activities . This fraction contained antioxidant amino acids such as Tyr, Phe, Pro, Ala, His, and Leu, which accounted for 30.3% of the total amino acids .
Pharmaceuticals
In pharmaceuticals, Ala-His is used in the development of drugs due to its antioxidant properties . The antioxidant peptides, including Ala-His, can be used in the development of therapeutic agents for various diseases .
Cosmetics Industry
In the cosmetics industry, antioxidant peptides, including Ala-His, are used due to their ability to protect the skin from oxidative stress . These peptides can be incorporated into various skincare products to enhance their antioxidant properties .
Cellular Models
Ala-His is used in cellular models for activity evaluation . For instance, HUVECs, isolated from the human umbilical cord, are one of the major constituent cells of the umbilical vein and are commonly used for research on vascular endothelial cell function .
Mechanism of Action
The Ala-His-His peptide has been shown to be an appropriate scaffold to remove and redox silence copper ions from the Alzheimer’s-Related Aβ Peptide . This peptide keeps its beneficial ability against Cu (Aβ)-induced ROS, even in the presence of Zn II -competing ions and other biologically relevant ions .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWXFWBHYRFLEF-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016440 | |
Record name | L-Alanyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ala-His | |
CAS RN |
3253-17-6 | |
Record name | L-Alanyl-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3253-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Alanyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-L-alanyl-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alanylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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